molecular formula C8H7BrN2O B3218091 (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1187236-21-0

(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B3218091
CAS No.: 1187236-21-0
M. Wt: 227.06 g/mol
InChI Key: SPNFRQFLFQZZRL-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Core Structures in Contemporary Heterocyclic Chemistry

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle containing a bridgehead nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its widespread presence in molecules that exhibit a vast array of biological and pharmacological activities. nih.govnih.gov The structural rigidity and electron-rich nature of the imidazo[1,2-a]pyridine core allow it to serve as a versatile framework for the development of therapeutic agents. researchgate.net

Derivatives of this scaffold have been investigated for a multitude of applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govmdpi.comnih.govbeilstein-journals.org The broad utility of this chemical class is highlighted by the number of marketed drugs that incorporate the imidazo[1,2-a]pyridine core, such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (for heart failure). nih.govchemmethod.com The core's ability to interact with various biological targets has made it a focal point for drug discovery and development, leading to the creation of extensive chemical libraries for biological screening. nih.gov Furthermore, its unique photophysical properties have led to applications in materials science. cbijournal.com

Overview of Functionalized Imidazo[1,2-a]pyridine Derivatives and Their Chemical Utility

The chemical utility of the imidazo[1,2-a]pyridine scaffold is greatly expanded through functionalization, which involves attaching various chemical groups at different positions on the bicyclic ring. The C3 position is particularly nucleophilic and has been a primary site for C-H functionalization, including arylation, amination, and formylation. nih.govmdpi.com However, functionalization at other positions, such as C2, is also crucial for diversifying the chemical space and exploring structure-activity relationships. tandfonline.com

Functionalized imidazo[1,2-a]pyridines serve as key building blocks in organic synthesis. The development of synthetic methodologies to introduce substituents onto the core structure is an active area of research. cbijournal.comresearchgate.net These methods include transition metal-catalyzed reactions, multi-component reactions (MCRs), and photocatalytic strategies, which allow for the efficient construction of complex derivatives. nih.govmdpi.comresearchgate.net For instance, MCRs provide a powerful tool for rapidly generating diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery efforts. nih.govbeilstein-journals.org The resulting functionalized compounds are not only explored for their biological potential but are also used as intermediates to synthesize more complex molecular architectures. beilstein-journals.org

Specific Research Context of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol within Imidazo[1,2-a]pyridine Chemistry

Within the extensive family of imidazo[1,2-a]pyridine derivatives, This compound serves primarily as a valuable synthetic intermediate. Its structure incorporates two key features that dictate its chemical utility: a bromine atom at the 7-position and a hydroxymethyl group at the 2-position.

The bromine atom acts as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents onto the pyridine (B92270) ring of the scaffold. This capability is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic modification of a lead compound is necessary to optimize its biological activity.

The hydroxymethyl group (-CH₂OH) at the 2-position provides another point for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification or etherification reactions. This allows for the extension of the molecule and the introduction of new pharmacophoric features.

A common synthetic route to prepare this compound involves the reduction of the corresponding ester, ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. chemicalbook.com In a typical procedure, the ester is treated with a reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to yield the desired alcohol. chemicalbook.com

Below are the key identifiers and properties for this compound.

IdentifierValue
CAS Number1187236-21-0
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.061 g/mol
PubChem CID58103977

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFRQFLFQZZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274531
Record name 7-Bromoimidazo[1,2-a]pyridine-2-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187236-21-0
Record name 7-Bromoimidazo[1,2-a]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187236-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoimidazo[1,2-a]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanol

Retrosynthetic Analysis of the (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Scaffold

A retrosynthetic analysis of this compound reveals a logical disconnection approach. The primary disconnection is at the C2 position, separating the hydroxymethyl group from the imidazo[1,2-a]pyridine (B132010) core. This suggests that the hydroxymethyl group can be installed late in the synthesis, for instance, by reducing a corresponding carboxylic acid or ester derivative.

The second key disconnection breaks the imidazo[1,2-a]pyridine ring system into a substituted 2-aminopyridine (B139424) and a two-carbon electrophilic synthon. This approach is based on the well-established methods for constructing the imidazo[1,2-a]pyridine core, which typically involve the condensation of these two types of precursors. The bromine atom at position 7 is envisioned to be present on the initial 2-aminopyridine starting material to ensure the correct regiochemistry in the final product.

Common Precursors and Starting Materials for Imidazo[1,2-a]pyridine Core Formation

The formation of the imidazo[1,2-a]pyridine core is a critical step in the synthesis of the target molecule. Several reliable methods have been developed for this purpose, primarily relying on the reaction between a 2-aminopyridine derivative and a suitable electrophilic partner.

One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. organic-chemistry.orgnih.govacs.org This reaction, often referred to as the Tchichibabin reaction, proceeds through an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system. amazonaws.com

The reaction is versatile and can be carried out under various conditions, including catalyst-free heating or in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. nih.govamazonaws.com A range of α-haloketones and α-haloesters can be employed, allowing for the introduction of different substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. For the synthesis of this compound, an α-halocarbonyl compound bearing a precursor to the hydroxymethyl group would be utilized.

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of imidazo[1,2-a]pyridines. rsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR that combines a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide in a one-pot process to generate 3-aminoimidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgnih.gov

While the classic GBB reaction yields a 3-amino substituted product, modifications and alternative MCRs have been developed to access a wider range of substitution patterns on the imidazo[1,2-a]pyridine core. mdpi.com These reactions are often promoted by acid catalysts and can be performed under mild conditions, making them an attractive strategy for building molecular complexity in a single step. nih.gov

Strategies for Regioselective Introduction of the Bromine Substituent at Position 7

To ensure the final product has the bromine atom at the desired C7 position, the most straightforward and common strategy is to start with a pre-brominated 2-aminopyridine precursor. Specifically, 2-amino-4-bromopyridine (B18318) is the key starting material for this purpose.

The synthesis of 2-amino-4-bromopyridine can be achieved through several routes. One reported method involves the Hofmann degradation of 4-bromo-2-pyridinecarboxamide. guidechem.com This multi-step process begins with the esterification of 4-bromopyridine (B75155) hydrochloride, followed by amination to form the amide, and finally, Hofmann degradation to yield the desired 2-amino-4-bromopyridine. guidechem.com Another approach involves the reaction of 2,4-dibromopyridine-N-oxide with ammonia, followed by a reduction step. google.com The use of a brominated precursor ensures that the bromine atom is regioselectively incorporated into the final imidazo[1,2-a]pyridine scaffold. nih.gov

Methodologies for Functionalizing Position 2 with the Hydroxymethyl Moiety

With the 7-bromoimidazo[1,2-a]pyridine (B152697) core constructed, the final step involves the introduction of the hydroxymethyl group at the C2 position. This is typically achieved by the reduction of a suitable carbonyl precursor at this position.

A common and effective method for introducing the hydroxymethyl group is through the reduction of an ester, such as ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. chemicalbook.com This ester can be synthesized by the condensation of 2-amino-4-bromopyridine with ethyl bromopyruvate.

The reduction of the ester to the primary alcohol is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is usually performed at low temperatures to control its reactivity. This transformation provides a direct and high-yielding route to this compound.

Starting Material Reagent Product Reaction Type
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylateLithium aluminum hydride (LiAlH₄)This compoundReduction
2-Amino-4-bromopyridineEthyl bromopyruvateEthyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylateCondensation/Cyclization
4-Bromo-2-pyridinecarboxamideBromine, Sodium Hydroxide2-Amino-4-bromopyridineHofmann Degradation

Cyclization Reactions Incorporating a Pre-formed Hydroxymethyl Group

The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon. In the context of preparing this compound, this strategy would ideally involve a reagent that already contains a hydroxymethyl group or a masked equivalent.

While a direct, one-pot cyclization of 4-bromo-2-aminopyridine with a synthon like 1,3-dihydroxyacetone (B48652) or 3-bromo-1,2-propanediol (B131886) to yield the target compound is not prominently documented, analogous reactions provide a conceptual framework. For instance, the reaction of 2-aminopyridine with α,β-epoxy aldehydes has been shown to yield 3-(1-hydroxyalkyl)imidazo[1,2-a]azines. This suggests that a suitably substituted epoxy aldehyde or a similar electrophilic three-carbon unit bearing a protected or free hydroxymethyl group could potentially serve as a precursor in a reaction with 4-bromo-2-aminopyridine. The key steps would involve the initial nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the synthon, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The challenge in this approach lies in the regioselectivity of the cyclization and the stability of the hydroxymethyl group under the reaction conditions.

Direct Formylation and Subsequent Reduction Approaches

A more common and versatile strategy for accessing this compound involves the functionalization of a pre-formed 7-bromoimidazo[1,2-a]pyridine core. This two-step approach consists of introducing a formyl group at the C2 position, followed by its reduction to a hydroxymethyl group.

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (B1377218)

The direct formylation of the imidazo[1,2-a]pyridine ring system, for instance via the Vilsmeier-Haack reaction, typically shows a strong preference for substitution at the C3 position due to the electronic nature of the heterocyclic system. Therefore, obtaining the 2-formyl derivative often requires an alternative strategy. One plausible route is the conversion of a precursor with a C2 substituent that can be transformed into an aldehyde. For example, the synthesis can start from 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This carboxylic acid can be activated and then reduced to the corresponding aldehyde, 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Various methods are available for this transformation, such as conversion to an acid chloride followed by Rosenmund reduction or formation of a Weinreb amide followed by reduction with a hydride reagent. Another potential route is the oxidation of this compound itself, although this is counterproductive if the alcohol is the target molecule, it serves as a valid method for obtaining the aldehyde.

Step 2: Reduction of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Once the 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde is obtained, it can be readily reduced to the target alcohol. Standard reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes to primary alcohols and is compatible with a wide range of functional groups. researchgate.netsapub.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

A more potent reducing agent, lithium aluminium hydride (LiAlH₄), can also be employed. researchgate.net While it also effectively reduces aldehydes, its higher reactivity necessitates anhydrous conditions and careful handling. A documented synthesis of the target compound involves the reduction of the related ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate using LiAlH₄ in tetrahydrofuran (THF) at low temperatures (-30°C), which yields this compound in a 52% yield after purification. chemicalbook.com This demonstrates the feasibility of using hydride reducing agents to obtain the desired hydroxymethyl group at the C2 position.

Optimization of Reaction Conditions for Synthesis, Selectivity, and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and related imidazo[1,2-a]pyridines. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time. The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. Studies on this reaction provide valuable insights into optimizing the synthesis.

Catalyst and Solvent Effects:

The choice of catalyst and solvent can significantly influence the reaction outcome. While some syntheses can proceed without a catalyst, others benefit from the use of either Lewis or Brønsted acids. nih.gov The solvent polarity also plays a critical role. A systematic study on the reaction of α-bromoacetophenone with 2-aminopyridine revealed that solvent-free conditions at 60°C provided the highest yield (91%) in a very short time (20 minutes). scielo.br This was superior to reactions carried out in various polar and non-polar solvents.

Below is a data table summarizing the effect of different solvents on the yield of 2-phenylimidazo[1,2-a]pyridine, which serves as a model for the synthesis of the imidazo[1,2-a]pyridine core.

EntrySolventTemperature (°C)Yield (%)
1n-hexane6045
2Toluene6050
3CCl46048
4CH2Cl26055
5THF6065
6CH3CN6059
7C2H5OH6060
8CH3OH6063
9H2O6063
10None6091

Data derived from a study on the synthesis of 2-phenylimidazo[1,2-a]pyridine. scielo.br

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to develop more environmentally friendly and sustainable processes. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Metal-free and Catalyst-free Conditions:

A significant advancement in the green synthesis of imidazo[1,2-a]pyridines is the development of metal-free and catalyst-free protocols. As demonstrated in the optimization studies, the condensation of 2-aminopyridines with α-haloketones can proceed efficiently without any catalyst under solvent-free conditions, which greatly enhances the environmental friendliness of the synthesis. scielo.br Molecular iodine has also been used as an inexpensive, low-toxicity, and eco-friendly catalyst for these transformations, often proceeding in water or under solvent-free conditions with the aid of ultrasonication. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various imidazo[1,2-a]pyridine derivatives has been successfully achieved using microwave assistance. For example, the reaction of aromatic ketones with N-bromosuccinimide and 2-aminopyridines in lemon juice as a natural acid catalyst and solvent under microwave irradiation provides the products in high yields. benthamdirect.com Another study reported the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromide derivatives in water under microwave irradiation, highlighting a clean and efficient procedure. In one instance, the synthesis of substituted imidazo[1,2-a]pyridines was achieved in just 60 seconds with yields ranging from 24% to 99%. sci-hub.se

Aqueous Conditions:

The use of water as a solvent is a cornerstone of green chemistry. Several methods for the synthesis of imidazo[1,2-a]pyridines have been developed that utilize water as the reaction medium. These aqueous methods often avoid the use of volatile and toxic organic solvents, simplifying the work-up procedure and reducing the environmental impact of the synthesis. For example, an iodine-catalyzed three-component reaction of 2-aminopyridine, aldehydes, and isocyanides has been shown to work efficiently in water. nih.gov

Chemical Reactivity and Derivatization Strategies of 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanol

Transformations Involving the Hydroxyl Group at Position 2

The primary alcohol functionality at the 2-position of the imidazo[1,2-a]pyridine (B132010) ring is a key site for derivatization. Its reactivity is characteristic of primary alcohols, allowing for esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol can be readily converted into esters and ethers under standard conditions. Esterification is typically achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids (under acid catalysis or with coupling agents). Etherification can be performed via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

These reactions are fundamental for modifying the steric and electronic properties of the molecule. For instance, esterification can be used to introduce a variety of functional groups.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Product
Esterification Acetic Anhydride (7-Bromoimidazo[1,2-a]pyridin-2-yl)methyl acetate

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using appropriate reagents. Mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP), are effective for the synthesis of 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (B1377218). Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically oxidize the alcohol directly to 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. nih.gov The resulting carbonyl and carboxyl groups are valuable for subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.

Table 2: Oxidation Reactions of the Hydroxyl Group

Product Oxidizing Agent
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Manganese Dioxide (MnO₂)

The hydroxyl group is a poor leaving group and must be converted into a more reactive species to undergo nucleophilic substitution. libretexts.org This is commonly achieved by protonation under strongly acidic conditions or by conversion to a sulfonate ester, such as a tosylate or mesylate. libretexts.org Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. youtube.com These activated intermediates are then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of azides, cyanides, thiols, and other functional groups at the 2-position's methylene (B1212753) bridge.

Table 3: Activation and Nucleophilic Substitution of the Hydroxyl Group

Activating Reagent Nucleophile Product
Thionyl Chloride (SOCl₂) - 7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Reactions and Functional Group Interconversions of the Bromine Substituent at Position 7

The bromine atom at the C-7 position is a key handle for modifying the imidazo[1,2-a]pyridine scaffold, primarily through transition metal-catalyzed cross-coupling reactions.

The C-Br bond at position 7 is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these couplings is typically I > Br > Cl. wikipedia.org

Suzuki Coupling : This reaction involves the coupling of the 7-bromoimidazo[1,2-a]pyridine (B152697) core with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.govnih.gov It is widely used to synthesize biaryl and heteroaryl structures.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene, providing a method for vinylation of the imidazo[1,2-a]pyridine ring at the 7-position. mdpi.com

Sonogashira Coupling : This reaction forms a C-C bond between the 7-bromo position and a terminal alkyne, yielding an alkynylated imidazo[1,2-a]pyridine derivative. wikipedia.orglibretexts.org This method is instrumental in synthesizing conjugated enynes and arylalkynes.

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond by coupling the aryl bromide with an amine (primary or secondary, alkyl or aryl). wikipedia.org It is a premier method for the synthesis of arylamines.

The hydroxyl group at the 2-position is generally tolerant of the conditions used for these cross-coupling reactions, although it may be protected if incompatible reagents are used.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at Position 7

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 7-Phenyl derivative
Heck Reaction Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N 7-Styrenyl derivative
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 7-(Phenylethynyl) derivative

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 7-Morpholinyl derivative |

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The imidazo[1,2-a]pyridine ring system is generally considered electron-rich, which makes it a poor substrate for SNAr reactions under standard conditions. baranlab.org The bromine at C-7 is not sufficiently activated by the ring nitrogens for facile displacement by nucleophiles. Consequently, functionalization at this position is overwhelmingly achieved via the palladium-catalyzed cross-coupling pathways described above, which operate under different mechanistic principles and are highly effective for electron-rich aromatic halides.

Lithiation and Subsequent Electrophilic Quenching Reactions

The reactivity of this compound towards lithiation presents a potential avenue for further functionalization, although specific literature on this particular compound is not abundant. Based on the principles of directed ortho-metalation (DoM) and the known chemistry of related heterocyclic systems, a theoretical framework for its reactivity can be established. wikipedia.orgbaranlab.orgunblog.fr The primary hydroxyl group at the C2 position and the nitrogen atoms within the imidazo[1,2-a]pyridine core can act as directing metalation groups (DMGs).

Upon treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, initial deprotonation of the most acidic proton, the hydroxyl proton, is expected to occur, forming a lithium alkoxide. This alkoxide can then direct the lithiation to an adjacent position. However, the regioselectivity of the subsequent C-H deprotonation on the heterocyclic core is influenced by several factors, including the directing ability of the alkoxide and the intrinsic acidity of the ring protons.

In the imidazo[1,2-a]pyridine system, the C3 position is known to be the most electron-rich and is often susceptible to electrophilic attack. researchgate.net Consequently, a plausible pathway involves the initial formation of the lithium alkoxide, which may then direct lithiation to the C3 position. Subsequent quenching of this lithiated intermediate with a suitable electrophile would introduce a new substituent at this position.

Alternatively, the possibility of a "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen, could be considered. whiterose.ac.ukclockss.org In such a scenario, treatment with a strong base could potentially induce the migration of the bromine atom from the C7 position to another position on the pyridine (B92270) ring, followed by lithiation at the newly vacated C7 position. However, the feasibility of this transformation would depend on the specific reaction conditions and the relative stability of the resulting organolithium intermediates.

It is also conceivable that under certain conditions, particularly with the use of a non-coordinating strong base in a non-polar solvent, lithiation could be directed by the nitrogen atom of the pyridine ring, potentially leading to functionalization at the C8 position. The outcome of lithiation and electrophilic quenching reactions on this compound is therefore highly dependent on the choice of base, solvent, and temperature, and would require experimental investigation to be definitively determined.

Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and its reactivity has been extensively studied. rsc.orgnih.gov The fusion of an imidazole (B134444) ring to a pyridine ring results in a unique electronic distribution that governs its chemical behavior. The imidazole moiety is electron-rich, while the pyridine ring is relatively electron-deficient. This electronic dichotomy dictates the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution on the Heterocyclic Ring

The imidazo[1,2-a]pyridine ring system is generally activated towards electrophilic aromatic substitution, with the reaction preferentially occurring on the electron-rich imidazole ring. researchgate.net Theoretical studies and experimental evidence have consistently shown that the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. researchgate.netrsc.orgnih.gov This is attributed to the ability of the nitrogen atom at position 4 to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance.

For this compound, electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are all expected to proceed with high regioselectivity at the C3 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product
BrominationBr₂, Acetic Acid(3,7-Dibromoimidazo[1,2-a]pyridin-2-yl)methanol
ChlorinationNCS, Acetonitrile(7-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methanol
NitrationHNO₃, H₂SO₄(7-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
SulfonationFuming H₂SO₄2-(Hydroxymethyl)-7-bromoimidazo[1,2-a]pyridine-3-sulfonic acid
Friedel-Crafts AcylationAc₂O, AlCl₃1-(7-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Friedel-Crafts AlkylationR-X, Lewis Acid(7-Bromo-3-alkylimidazo[1,2-a]pyridin-2-yl)methanol

It is important to note that Friedel-Crafts reactions on pyridine and its derivatives can be challenging due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which deactivates the ring towards electrophilic attack. quora.com However, the electron-rich nature of the imidazole portion of the imidazo[1,2-a]pyridine system can often overcome this deactivation, allowing for successful Friedel-Crafts reactions at the C3 position. nih.govnih.gov

Carbon-Hydrogen (C-H) Functionalization Strategies (e.g., photoinduced, metal-catalyzed C-H activation)

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including imidazo[1,2-a]pyridines. rsc.org These methods avoid the need for pre-functionalized starting materials and often proceed with high regioselectivity.

Photoinduced C-H Functionalization:

Visible-light-mediated photoredox catalysis has been successfully employed for the C-H functionalization of imidazo[1,2-a]pyridines, primarily at the C3 position. mdpi.comresearchgate.netnih.govdntb.gov.uanih.gov These reactions typically involve the generation of a radical species that adds to the electron-rich C3 position of the heterocycle. A wide range of functional groups can be introduced using this methodology, including alkyl, aryl, and trifluoromethyl groups. For this compound, such photoinduced reactions are expected to proceed smoothly at the C3 position, offering a mild and efficient route to a variety of derivatives.

Metal-Catalyzed C-H Activation:

Palladium-catalyzed C-H activation has also been utilized for the functionalization of imidazo[1,2-a]pyridines. nih.gov While the C3 position is a common site for functionalization, the regioselectivity can be controlled by the choice of directing group and reaction conditions. For instance, in some cases, the nitrogen atom of the pyridine ring can direct C-H activation to the C8 position. This provides a complementary approach to the C3-selective reactions. It is plausible that with the appropriate ligand and oxidant, this compound could undergo palladium-catalyzed C-H functionalization at either the C3 or C8 position.

Table 2: Potential C-H Functionalization Reactions of this compound

Reaction TypeCatalyst/ConditionsRegioselectivityPotential Product
Photoinduced TrifluoromethylationPhotoredox catalyst, CF₃ source, visible lightC3(7-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Photoinduced ArylationPhotoredox catalyst, Aryl diazonium salt, visible lightC3(3-Aryl-7-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Palladium-Catalyzed OlefinationPd(OAc)₂, Olefin, OxidantC8(7-Bromo-8-(alkenyl)imidazo[1,2-a]pyridin-2-yl)methanol

Chemoselective Transformations of Multiple Functional Groups

The presence of both a bromo substituent and a primary hydroxyl group in this compound allows for a range of chemoselective transformations. The relative reactivity of these two functional groups can be exploited to achieve selective modification of the molecule.

The bromo group at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. libretexts.orgorganic-chemistry.orgresearchgate.netmdpi.com These reactions are typically performed under conditions that are compatible with the primary alcohol, allowing for the selective formation of new carbon-carbon or carbon-nitrogen bonds at the C7 position.

Conversely, the primary hydroxyl group at the C2 position can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of mild oxidizing agents. This transformation would likely leave the bromo group untouched, providing access to a different set of functionalized derivatives. Furthermore, the hydroxyl group can be converted into an ether or an ester through Williamson ether synthesis or esterification, respectively. These reactions are generally performed under conditions that would not affect the bromo substituent.

Table 3: Potential Chemoselective Transformations of this compound

Reaction TypeReagentsFunctional Group TargetedPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseBromo group(7-Aryl-imidazo[1,2-a]pyridin-2-yl)methanol
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseBromo group(7-(Amino)imidazo[1,2-a]pyridin-2-yl)methanol
OxidationMnO₂, DCMHydroxyl group7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
EtherificationNaH, Alkyl halide, THFHydroxyl group7-Bromo-2-(alkoxymethyl)imidazo[1,2-a]pyridine

The ability to selectively manipulate either the bromo or the hydroxyl group provides a versatile platform for the synthesis of a diverse library of this compound derivatives with potential applications in various fields of chemical research.

Applications As a Synthetic Intermediate in Organic Synthesis

Role of (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in the Construction of Complex Heterocyclic Systems

The dual functionality of this compound provides chemists with orthogonal synthetic handles to elaborate the core structure into more complex heterocyclic systems. The bromine atom at the 7-position is a prime site for transition-metal-catalyzed cross-coupling reactions, while the methanol (B129727) group at the 2-position offers a route for oxidation, esterification, or conversion to other functional groups.

Key Functional Group Transformations:

Functional GroupPositionPotential ReactionsPurpose
Bromo (-Br)C7Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck, and Negishi couplingsIntroduction of aryl, heteroaryl, alkyl, or alkynyl substituents to build molecular complexity.
Methanol (-CH₂OH)C2Oxidation (to aldehyde or carboxylic acid), Etherification, Esterification, Halogenation (e.g., with SOCl₂)Creation of new reactive sites for further functionalization, such as amide bond formation or participation in multicomponent reactions.

This strategic functionalization allows for the systematic construction of elaborate molecules. For instance, the bromine atom can be used to anchor the scaffold to another heterocyclic system via a Suzuki coupling, while the methanol group can be oxidized to an aldehyde to participate in a condensation reaction, ultimately forming a fused polycyclic structure. This step-wise approach provides precise control over the final architecture of the target molecule.

Precursor to Advanced Molecular Scaffolds and Chemical Probes

The imidazo[1,2-a]pyridine (B132010) nucleus is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Consequently, this compound is a highly valuable precursor for the synthesis of advanced molecular scaffolds and specialized chemical probes for chemical biology research.

By leveraging the reactivity of its bromo and methanol groups, this compound can be elaborated into:

Targeted Covalent Inhibitors (TCIs): The imidazo[1,2-a]pyridine scaffold has been successfully used to develop TCIs. The methanol group can be modified to incorporate a linker attached to a reactive "warhead," while the bromo position can be substituted to tune the molecule's affinity and selectivity for its protein target.

Bioimaging Probes: The core scaffold can be functionalized with fluorophores or other reporter groups to create probes for visualizing biological processes. For example, a derivative of this compound could be coupled to a fluorescent dye at the 7-position (via the bromo group) to track the molecule's interaction with specific receptors or enzymes within a cell.

Medicinal Chemistry Leads: The compound serves as a foundational structure for generating novel drug candidates. Its derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents.

The ability to modify two distinct positions on the molecule allows for the creation of compounds with finely tuned steric and electronic properties, which is essential for optimizing interactions with biological targets.

Strategies for Library Synthesis and Molecular Diversity Generation

Generating large collections, or libraries, of structurally diverse molecules is a cornerstone of modern drug discovery. This compound is an excellent starting material for such efforts, lending itself to several key strategies for creating molecular diversity.

Fragment-Based Approaches: In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak binding to a biological target. With a molecular weight of 227.06 g/mol , this compound fits the profile of a typical fragment. Once a binding interaction is confirmed, the fragment can be optimized into a more potent lead compound through strategies like "fragment growing" or "fragment linking". The bromo and methanol groups act as vectors for this growth, allowing chemists to systematically add new chemical functionalities to improve binding affinity. The bromine atom is particularly suited for creating "poised" libraries, where a diverse range of substituents can be rapidly introduced through well-established cross-coupling reactions.

Multi-Component Reactions (MCRs): MCRs are highly efficient reactions in which three or more starting materials are combined in a single step to form a complex product. While the imidazo[1,2-a]pyridine core itself is often synthesized via the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3MCR), derivatives of this compound can be used in subsequent MCRs to rapidly build diversity. For example, the methanol group can be oxidized to the corresponding aldehyde. This new derivative can then serve as the aldehyde component in an Ugi or Passerini MCR, combining it with an amine, an isocyanide, and a carboxylic acid (in the Ugi reaction) to generate complex peptidomimetic structures in a single, efficient step. This combination of synthetic strategies—using a core building block and then employing MCRs—is a powerful method for exploring vast regions of chemical space.

Advanced Spectroscopic and Structural Elucidation of 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the core structure and the connectivity of the substituents. dtic.mil

In the ¹H NMR spectrum, the protons of the imidazo[1,2-a]pyridine (B132010) ring system exhibit characteristic chemical shifts. The lone proton on the imidazole (B134444) ring (H-3) typically appears as a singlet. The protons on the pyridine (B92270) ring (H-5, H-6, and H-8) present as a distinct set of signals, with their coupling patterns and chemical shifts influenced by the bromine atom at the C-7 position. The electron-withdrawing nature of bromine is expected to shift the adjacent H-6 and H-8 protons downfield. The hydroxymethyl group gives rise to two key signals: a singlet or doublet for the methylene (B1212753) protons (-CH₂-) and a broad singlet for the hydroxyl proton (-OH), the latter of which can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-7) will show a characteristic shift, and the carbons of the hydroxymethyl group (C-2 and the -CH₂OH carbon) are also readily identifiable. The chemical shifts in both ¹H and ¹³C NMR are sensitive to substituent effects, and correlations between electron densities and chemical shifts have been established for the imidazo[1,2-a]pyridine system. dtic.mil

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
H-3~7.5 - 8.0 (s)~110 - 120Singlet, imidazole ring proton
H-5~8.0 - 8.5 (d)~125 - 130Pyridine ring proton
H-6~6.8 - 7.2 (dd)~110 - 115Pyridine ring proton, adjacent to Br
H-8~7.5 - 7.9 (d)~115 - 120Pyridine ring proton, adjacent to Br
-CH₂-~4.7 - 5.0 (s or d)~55 - 65Methylene protons of the hydroxymethyl group
-OHVariable (broad s)-Hydroxyl proton, exchangeable with D₂O
C-2-~145 - 155Carbon bearing the hydroxymethyl group
C-7-~105 - 115Carbon bearing the bromine atom
C-8a-~140 - 145Bridgehead carbon

Single Crystal X-ray Diffraction Studies for Solid-State Structural Determination

Single crystal X-ray diffraction provides the most definitive evidence for the molecular structure of a compound in the solid state. For derivatives of the imidazo[1,2-a]pyridine scaffold, these studies have confirmed the planar nature of the fused bicyclic ring system. researchgate.net Analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Structural FeatureTypical Value / ObservationSignificance
Imidazo[1,2-a]pyridine CoreEssentially planarConfirms the aromatic, fused-ring system
C-N Bond Lengths (ring)~1.33 - 1.41 ÅIndicates partial double bond character consistent with an aromatic system researchgate.net
C-C Bond Lengths (ring)~1.37 - 1.44 ÅTypical aromatic C-C bond lengths researchgate.net
Intermolecular InteractionsHydrogen bonding (O-H···N)Governs crystal packing and solid-state stability
ConformationOrientation of the -CH₂OH groupDetermines steric and electronic environment in the solid state

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₈H₇BrN₂O.

The presence of a bromine atom imparts a characteristic isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost identical intensity. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal the fragmentation pathways. Characteristic fragmentation of related imidazo[1,2-a]pyridine derivatives often involves cleavages of bonds attached to the heterocyclic core. nih.gov For this compound, expected fragmentations include the loss of the hydroxymethyl group (•CH₂OH), the loss of water (H₂O), or the elimination of a phenoxy radical in related structures. nih.gov

ParameterExpected Value / Observation
Molecular FormulaC₈H₇BrN₂O
Monoisotopic Mass225.9742 g/mol
Isotopic Pattern[M]⁺ and [M+2]⁺ peaks in ~1:1 ratio
Primary Ion (ESI+)[M+H]⁺ at m/z ~227 and ~229
Key Fragmentation PathwaysLoss of •CH₂OH, H₂O, CO

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. researchgate.net For this compound, the spectra would be dominated by vibrations of the fused heterocyclic ring and the hydroxymethyl substituent.

The most diagnostic band in the FT-IR spectrum is expected to be the O-H stretching vibration of the hydroxymethyl group. This band typically appears in the region of 3200-3600 cm⁻¹. Its position and breadth are highly indicative of the extent of hydrogen bonding; a broad and lower-frequency band suggests strong intermolecular hydrogen bonding in the sample. researchgate.net

Other key vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Ring stretching (C=C and C=N): A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the imidazo[1,2-a]pyridine core. mdpi.com

C-O stretching: A strong band typically appearing in the 1000-1100 cm⁻¹ range, corresponding to the alcohol C-O bond.

C-Br stretching: Expected at lower frequencies, typically in the 500-650 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring system. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H stretch3200 - 3600 (broad)Indicates presence of hydroxyl group and hydrogen bonding
Aromatic C-H stretch3000 - 3150Corresponds to protons on the fused ring system
C=N / C=C ring stretch1450 - 1650Fingerprint region for the imidazo[1,2-a]pyridine core
C-O stretch1000 - 1100Characteristic of the primary alcohol
C-Br stretch500 - 650Indicates the presence of the bromo-substituent

Spectroscopic Properties Related to the Hydroxymethyl Group (e.g., Fluorescence Characteristics and Enhancement)

The imidazo[1,2-a]pyridine scaffold is a well-known fluorophore, and its photophysical properties are highly sensitive to the nature and position of substituents. researchgate.netresearchgate.net The introduction of a hydroxymethyl group has been investigated as a potential strategy to enhance the fluorescence properties of this heterocyclic system. nih.govnih.gov

Studies on related 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives have shown that this group can act as a fluorescence enhancer compared to the unsubstituted parent compound. researchgate.netnih.gov It is hypothesized that the hydroxymethyl group promotes fluorescence, possibly through spatial non-covalent interactions of the hydroxyl's non-bonding electrons with the aromatic rings. nih.gov Compounds from this class typically emit light in the purple to blue region of the spectrum. researchgate.netnih.gov

Compound TypeTypical Emission RangeEffect of Hydroxymethyl GroupReference
Unsubstituted Imidazo[1,2-a]pyridineUV / VioletBaseline fluorescence nih.gov
Hydroxymethyl Imidazo[1,2-a]pyridinesPurple (~380-420 nm)Generally enhances fluorescence intensity researchgate.netnih.gov
Hydroxymethyl Imidazo[1,2-a]pyrimidinesBlue (~420-460 nm)Generally enhances fluorescence intensity researchgate.netnih.gov

Computational and Theoretical Studies of 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure, Energetics, and Molecular Orbitals (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule's behavior at the electronic level. For a compound like (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, DFT studies would typically be employed to optimize the molecule's three-dimensional geometry and calculate its electronic properties.

These studies would yield data on:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: These calculations would map the distribution of electrons across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Energetics: Theoretical methods can calculate the total energy of the molecule, its heat of formation, and the relative energies of different isomers or conformers.

Studies on other imidazo[1,2-a]pyridine (B132010) derivatives have utilized DFT at levels like B3LYP/6-311G++(d,p) to investigate these parameters. acs.org

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models can predict various spectroscopic properties, which are invaluable for complementing and interpreting experimental data. For this compound, these predictions would include:

NMR Spectra: Theoretical calculations can estimate the chemical shifts for ¹H and ¹³C NMR spectra, aiding in the structural confirmation of the synthesized compound.

Vibrational Spectra (IR & Raman): The vibrational frequencies and intensities can be calculated to predict the appearance of Infrared (IR) and Raman spectra. This helps in assigning specific absorption bands to the vibrational modes of the molecule, such as C-H, O-H, C=N, and C-Br stretching and bending.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is often used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Visible spectrum.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational methods are instrumental in elucidating the pathways of chemical reactions. While no specific reaction mechanism studies for this compound were found, such research would typically involve:

Mapping Potential Energy Surfaces: Calculations would identify the lowest energy pathways for a given reaction, such as the synthesis of the molecule or its subsequent functionalization.

Transition State (TS) Analysis: This involves locating the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The energy of the TS is used to calculate the activation energy, which determines the reaction rate. Vibrational frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Intermolecular Interactions through Molecular Modeling

The biological and material properties of a molecule are heavily influenced by its three-dimensional shape (conformation) and how it interacts with other molecules.

Conformational Analysis: This involves identifying the stable arrangements of atoms in the molecule, particularly concerning the rotation around single bonds, such as the C2-CH₂OH bond. The analysis would determine the relative energies of different conformers to find the most stable, lowest-energy geometry. For instance, a study on the related compound (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) revealed that the methanol (B129727) group is oriented nearly perpendicular to the plane of the imidazo[1,2-a]pyridine ring. researchgate.netnih.gov

Intermolecular Interactions: Molecular modeling can predict and quantify the non-covalent interactions that govern how molecules pack in a solid state or interact in solution. For this compound, key interactions would include:

Hydrogen Bonding: The hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the imidazo[1,2-a]pyridine ring are potential hydrogen bond acceptors.

Halogen Bonding: The bromine atom at the 7-position could participate in halogen bonding, an interaction where the electrophilic region on the halogen interacts with a nucleophile.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules are also possible and would be quantified by these studies.

While specific data for this compound is lacking, the principles described above form the basis of modern computational chemistry and have been successfully applied to many of its structural relatives.

Future Research Directions and Unexplored Avenues in 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional multi-step synthesis of imidazo[1,2-a]pyridines often involves harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant chemical waste. Future research should prioritize the development of greener, more efficient, and atom-economical synthetic routes to (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol and its precursors.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govrsc.org The application of MAOS to the cyclocondensation of 4-bromo-2-aminopyridine with a suitable three-carbon building block could provide a rapid and efficient entry to the core structure.

Furthermore, the development of one-pot, multi-component reactions (MCRs) represents a highly atom-economical approach. rsc.orgmdpi.com Designing a convergent MCR that brings together the pyridine (B92270), imidazole (B134444), and hydroxymethyl precursors in a single synthetic operation would significantly enhance the efficiency of the synthesis. For instance, a Groebke–Blackburn–Bienaymé (GBB) type reaction, which combines an aminopyridine, an aldehyde, and an isocyanide, could be adapted for this purpose. mdpi.com

The exploration of catalyst-free and solvent-free reaction conditions is another critical area for future investigation. thieme-connect.com Performing reactions in the absence of a catalyst and solvent, or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), aligns with the principles of green chemistry by minimizing environmental impact and simplifying product purification. rsc.org

Finally, C-H functionalization represents a state-of-the-art strategy for the direct introduction of functional groups onto the imidazo[1,2-a]pyridine (B132010) core, avoiding the need for pre-functionalized starting materials. rsc.org Investigating the direct hydroxymethylation of 7-bromoimidazo[1,2-a]pyridine (B152697) at the C2 position through a C-H activation approach would be a highly innovative and atom-economical synthetic strategy.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions.Optimization of microwave parameters for the key cyclization step.
One-Pot Multi-Component ReactionsHigh atom economy, operational simplicity, rapid library synthesis.Design of novel MCRs for the convergent synthesis of the target molecule.
Catalyst-Free/Solvent-Free ConditionsReduced environmental impact, simplified purification.Exploration of solid-state or high-temperature neat reaction conditions.
C-H FunctionalizationHigh atom economy, circumvents pre-functionalization.Development of methods for the direct C2-hydroxymethylation of the scaffold.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique arrangement of the bromo and hydroxymethyl groups in this compound offers opportunities to explore novel reactivity and transformations that have yet to be investigated for this specific scaffold.

The C7-bromo substituent is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions . While Suzuki-Miyaura couplings of bromoimidazo[1,2-a]pyridines have been reported, a systematic exploration of other modern cross-coupling reactions at the C7 position of this molecule is warranted. mdpi.com This includes Buchwald-Hartwig aminations, Sonogashira couplings with terminal alkynes, and Heck reactions to introduce diverse carbon and heteroatom substituents. These transformations would provide access to a wide range of novel derivatives with potentially interesting biological or photophysical properties.

The C2-hydroxymethyl group offers a different set of synthetic possibilities. Its oxidation to the corresponding aldehyde would furnish a key intermediate for a plethora of subsequent reactions, such as Wittig olefination, reductive amination, and the formation of imines and oximes. Furthermore, the hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) to enable nucleophilic substitution reactions, thereby introducing a variety of functionalities at the C2-methyl position. The etherification or esterification of the hydroxyl group can also be explored to modulate the compound's physicochemical properties.

The synergistic reactivity of the two functional groups could also be exploited. For example, an intramolecular cyclization could be envisioned between a substituent introduced at the C7 position via cross-coupling and the C2-hydroxymethyl group, leading to the formation of novel fused heterocyclic systems.

Design and Synthesis of Advanced Derivatives with Tailored Chemical Reactivity

Building upon the explored reactivity, future research can focus on the rational design and synthesis of advanced derivatives of this compound with tailored chemical reactivity for specific applications.

By strategically modifying the C7 and C2 positions, it is possible to fine-tune the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups at the C7 position via cross-coupling reactions can modulate the electron density of the imidazo[1,2-a]pyridine ring system. This, in turn, can influence its reactivity in subsequent transformations and its interactions with biological targets or its performance in electronic devices.

The C2-hydroxymethyl group can be elaborated into more complex side chains. For example, it could be used as a handle to attach photo-responsive groups, fluorescent probes, or moieties that can participate in bio-orthogonal "click" chemistry. The synthesis of dimers or oligomers linked through the C2 position could also lead to materials with interesting properties.

Derivative ClassSynthetic StrategyPotential Tailored Property
C7-Aryl/Heteroaryl DerivativesSuzuki, Stille, or Heck couplingModulated electronic properties, extended π-conjugation.
C7-Amino/Alkoxy DerivativesBuchwald-Hartwig amination/etherificationAltered hydrogen bonding capacity and solubility.
C2-Functionalized DerivativesOxidation followed by various condensationsIntroduction of reactive handles for bioconjugation.
Macrocyclic DerivativesIntramolecular coupling/cyclizationConstrained conformation for selective receptor binding.

Potential for Applications in Materials Science or Catalysis Based on Chemical Properties

The inherent chemical properties of the imidazo[1,2-a]pyridine core, combined with the specific functionalities of this compound, suggest potential applications in both materials science and catalysis.

Imidazo[1,2-a]pyridine derivatives are known to exhibit interesting photophysical properties , including fluorescence. ijrpr.com The extended π-system of the heterocyclic core can be further tuned by introducing various substituents. The C7-bromo and C2-hydroxymethyl groups of the title compound serve as convenient points for such modifications. By introducing chromophoric or auxochromic groups, it may be possible to develop novel fluorescent dyes for applications in bio-imaging or as organic light-emitting diodes (OLEDs). rsc.orgnih.gov The synthesis of derivatives with large Stokes shifts could be particularly valuable for applications in fluorescence microscopy. tandfonline.com

In the field of catalysis , nitrogen-containing heterocycles are widely used as ligands for transition metals. The imidazo[1,2-a]pyridine scaffold, with its two nitrogen atoms, has the potential to act as a bidentate ligand. The C2-hydroxymethyl group could also participate in metal coordination. Therefore, this compound and its derivatives could be investigated as ligands in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The bromine at the C7 position could also be used to immobilize these potential ligands onto solid supports, facilitating catalyst recovery and reuse.

Q & A

Basic: What are the common synthetic routes for preparing (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol?

Answer:
The synthesis typically involves two stages:

Condensation : Reacting brominated pyridine derivatives (e.g., 3-bromopyridine-2-amine) with ethyl bromopyruvate in methanol under reflux (343 K for 4 hours), followed by neutralization with Na₂CO₃ and purification via silica gel chromatography .

Reduction : The ester intermediate (e.g., ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate) is reduced using lithium aluminum hydride (LiAlH₄) in methanol, yielding the methanol derivative. Recrystallization from ethanol improves purity (67% yield) .
Alternative routes may use brominated starting materials like 8-bromoimidazo[1,2-a]pyridine, as seen in functionalization reactions for related compounds .

Advanced: How can microwave-assisted organic synthesis (MAOS) optimize bromoimidazopyridine derivative preparation?

Answer:
MAOS enhances reaction efficiency by reducing time and improving selectivity. For example:

  • Solvent selection : Diglyme is preferred due to its high microwave absorbance and ability to stabilize intermediates .
  • Temperature control : Precise irradiation settings (e.g., 150–200 W for 10–20 minutes) prevent decomposition of heat-sensitive brominated intermediates.
  • Yield improvement : MAOS achieves >85% yield for similar imidazopyridines, compared to 60–70% in conventional reflux methods .
    Validate reaction progress using real-time monitoring (e.g., TLC or inline IR spectroscopy).

Basic: What characterization techniques confirm the structure of this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C-NMR : Identifies proton environments (e.g., -CH₂OH at δ 4.8–5.2 ppm) and carbon backbone .
  • FT-IR : Confirms hydroxyl (O-H stretch at ~3200 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 243 for C₈H₇BrN₂O) and fragmentation patterns .
  • Elemental analysis : Validates Br content (±0.3% deviation from theoretical values) .

Advanced: How do crystallographic studies using SHELX software elucidate molecular geometry?

Answer:
SHELX programs (e.g., SHELXL, SHELXS) enable precise refinement of X-ray diffraction

  • Hydrogen bonding : Locate O-H···N and C-H···O interactions (e.g., O1–H1···N1 bond length ~2.8 Å) .
  • Torsion angles : Measure planarity deviations (e.g., C6–C7–C8–O1 torsion angle of -96.3° indicates hydroxyl group orientation) .
  • π-π stacking : Calculate centroid distances (e.g., 3.48–3.72 Å for imidazo-pyridine rings) to assess packing efficiency .
    Cross-validate results with PLATON or Mercury software to resolve thermal motion artifacts .

Basic: How to design a reduction step for ester intermediates in imidazopyridine methanol synthesis?

Answer:
Key considerations include:

  • Reducing agent : LiAlH₄ is preferred over NaBH₄ for ester-to-methanol conversion due to higher reactivity .
  • Solvent : Use anhydrous methanol to prevent side reactions (e.g., ester hydrolysis).
  • Workup : Quench excess LiAlH₄ with ethyl acetate, followed by aqueous Na₂SO₄ drying .
    Monitor reaction completion via disappearance of ester carbonyl IR peaks (~1730 cm⁻¹).

Advanced: What strategies analyze π-π interactions and hydrogen bonding in crystalline imidazopyridines?

Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% C···C and 8% Br···H contributions) .
  • DFT calculations : Predict interaction energies (e.g., -15 kJ/mol for π-π stacking) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Crystal packing diagrams : Visualize ribbons formed by hydrogen bonds (e.g., O1–H1···N1) using Mercury software .
    Compare experimental (XRD) and theoretical bond lengths to resolve discrepancies (>0.05 Å suggests refinement errors) .

Basic: How to adjust reaction conditions to improve bromoimidazopyridine condensation yields?

Answer:

  • Temperature : Maintain 343–353 K to balance reaction rate and byproduct formation .
  • Catalyst : Add catalytic K₂CO₃ (5 mol%) to deprotonate amines and accelerate nucleophilic attack .
  • Purification : Use gradient elution (hexane:EtOAc 4:1 to 1:1) during column chromatography to isolate brominated products .

Advanced: What computational methods predict non-covalent interactions in imidazopyridine derivatives?

Answer:

  • Molecular docking : Simulate ligand-receptor binding (e.g., AutoDock Vina) using crystal structures as templates .
  • QM/MM hybrid models : Combine DFT for active sites (e.g., imidazole ring) and molecular mechanics for bulk solvent effects .
  • NCI (Non-Covalent Interaction) plots : Visualize weak interactions (van der Waals, halogen bonds) using Multiwfn software .
    Validate predictions with experimental XRD data, focusing on Br···π interactions (3.3–3.6 Å) .

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Reactant of Route 1
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

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